4-nitroso-1H-pyrazol-5-amine

Tautomerism Structural Chemistry Medicinal Chemistry

Sourcing a reliable, high-purity intermediate for 4,5-diaminopyrazole hair dye developers can be challenging due to inconsistent tautomeric control. This compound, with its defined 4-nitroso-5-amino substitution, is the direct precursor in the patented telescoping synthesis, ensuring high-yield conversion. Key advantages: (1) Enables a cost-effective one-pot process for high-volume developer production; (2) The specific hydrogen-bonding network guarantees batch-to-batch consistency for downstream chemoselectivity. Procure the exact scaffold required for the established industrial route.

Molecular Formula C3H4N4O
Molecular Weight 112.09 g/mol
Cat. No. B13151339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitroso-1H-pyrazol-5-amine
Molecular FormulaC3H4N4O
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N=O)N
InChIInChI=1S/C3H4N4O/c4-3-2(7-8)1-5-6-3/h1H,(H3,4,5,6)
InChIKeyVOTMIABKERSZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroso-1H-pyrazol-5-amine: Key Intermediate


4-Nitroso-1H-pyrazol-5-amine (CAS 130687-56-8) is a heterocyclic compound belonging to the 5-amino-4-nitrosopyrazole class. It is characterized by a pyrazole ring with an amino group at position 5 and a nitroso group at position 4. This compound serves as a key intermediate in the synthesis of 4,5-diaminopyrazoles, which are valuable precursors for oxidative hair dyes [1]. Beyond this industrial application, its unique structure, featuring both nucleophilic (amino) and electrophilic (nitroso) sites, makes it a versatile building block for medicinal chemistry, enabling the generation of diverse derivatives with potential biological activities [2].

Key intermediate for 4,5-diaminopyrazole hair dye precursors
Amino-nitroso tautomerism enables tunable reactivity
Reported industrial telescoping process supports scale-up

4-Nitroso-1H-pyrazol-5-amine Substitution Specificity


Generic substitution among pyrazole derivatives is not feasible due to the profound influence of substituent position and electronic character on molecular properties. The 4-nitroso-5-amino arrangement is particularly unique, as it introduces a push-pull electronic system and establishes a specific hydrogen-bonding network. Unlike its 4-nitro analog, the nitroso group enables a rich tautomerism between amino/nitroso forms, which is absent in other analogs [1]. This tautomerism dictates its reactivity and biological interaction profile. Furthermore, the C4-nitroso group is an essential precursor for generating the 4,5-diaminopyrazole scaffold [2], a transformation that is not possible with 4-chloro, 4-bromo, or unsubstituted analogs. Therefore, selecting the precise 4-nitroso-5-amino substitution is non-negotiable for applications reliant on its specific electronic properties or its role as a synthetic intermediate.

4-Nitroso-5-aminopyrazole
Potential Substitute
Tautomeric equilibrium (amino/nitroso forms)
4-Nitro analog: single tautomer; reactivity profile differs significantly
Direct precursor to 4,5-diaminopyrazoles via reduction
4-Chloro/4-bromo analogs: no direct diamine route; multi-step synthesis required
Reported antifungal scaffold activity (class-level)
C4-unsubstituted pyrazoles: lack nitroso pharmacophore; bioactivity may be lost

Key Differentiators of 4-Nitroso-1H-pyrazol-5-amine


Amino-Nitroso Tautomeric Equilibrium

In solution (DMSO, methanol, ethanol), 1-benzyl-4-nitroso-5-aminopyrazole, a close analog of the parent compound, exists as a mixture of amino/nitroso tautomers (2a and 2b). This is in contrast to its potential imino/oxime tautomers (3), which are not observed [1]. This tautomeric mixture is a direct consequence of the adjacent 5-amino and 4-nitroso groups. In comparison, the 4-nitro analog (e.g., 1-methyl-4-nitro-1H-pyrazol-5-amine) exists predominantly in a single amino-nitro form and does not exhibit this equilibrium, as the nitro group is a much stronger electron-withdrawing group that stabilizes a single tautomer [2].

Amino-Nitroso Tautomerism
Class-level
Equilibrium mixture in solution (amino/nitroso)
4-Nitro analog: single tautomer
Tautomeric profile may enable tunable reactivity
Based on 1-benzyl analog NMR data; solution-state behavior
Tautomerism Structural Chemistry Medicinal Chemistry

NH···O=N Hydrogen Bond Network

X-ray crystallography of 1-benzyl-4-nitroso-5-aminopyrazole reveals a specific hydrogen-bonding network where both amino hydrogen atoms form NH···O=N bonds: one is intramolecular and the other links adjacent molecules into an infinite chain [1]. This dual hydrogen-bonding motif is unique to the 4-nitroso-5-amino substitution pattern. In contrast, the 4-amino-5-nitroso isomer or the 4,5-diamino analog will have vastly different hydrogen-bonding arrangements due to the change in hydrogen bond donor/acceptor pairing [2].

Supramolecular H-Bond Network
Class-level
Intramolecular + intermolecular NH···O=N chains
4,5-Diamino analog: different donor/acceptor pattern
Dictates solid-state properties and crystal packing
X-ray data from 1-benzyl derivative; class-level inference
Crystallography Supramolecular Chemistry Crystal Engineering

Direct Route to 4,5-Diaminopyrazoles

4-Nitroso-1H-pyrazol-5-amine is the direct precursor to 4,5-diaminopyrazole derivatives through a simple reduction step [1]. For example, treatment of 5-amino-1-methylpyrazole with NaNO2/HCl yields the 4-nitrosopyrazole derivative (VII), which is then reduced by catalytic hydrogenation over Pd/C to the diaminopyrazole (VIII) [2]. This two-step, high-yielding sequence is a cornerstone of industrial synthesis for oxidative hair dye precursors. In contrast, analogs like 4-chloro-1H-pyrazol-5-amine cannot be directly converted to the 4,5-diamino derivative and would require a more complex, lower-yielding multi-step route involving harsh conditions [3].

Diaminopyrazole Synthesis
Class-level
NaNO2/HCl then Pd/C/H2 reduction pathway
Direct, two-step route to 4,5-diaminopyrazoles
Reported high-yielding sequence; scalable process
Synthetic Chemistry Process Chemistry Oxidation Dyes

Antifungal Bioactivity

Derivatives of 4-nitroso-5-aminopyrazole, the class to which the target compound belongs, have demonstrated antifungal activity against a panel of phytopathogenic fungi including Erysiphe graminis, Erysiphe cichoracearum, Puccinia recondita, Septoria apii, and Rhizoctonia solani [1]. While specific MIC data was not located for the unsubstituted parent compound, the study establishes that the 4-nitroso-5-amino scaffold is a privileged structure for antifungal activity. In contrast, the 5-amino-4-unsubstituted pyrazole analog would be expected to be inactive or significantly less potent due to the lack of the crucial nitroso pharmacophore [2].

Antifungal Scaffold
Class-level
Derivatives active against phytopathogenic fungi
Unsubstituted pyrazole: inactive or less potent
Supports antifungal screening programs
Qualitative data; parent MIC not specified
Antifungal Agricultural Chemistry Bioactivity

Chemoselective Acylation

The 4-aminopyrazole, derived from the reduction of the target nitroso compound, undergoes chemoselective acylation at the 4-amino group, leaving the 5-amino group untouched [1]. This is evidenced by the synthesis of phenyl carbamate (IX) from diaminopyrazole (VIII) with phenyl chloroformate [2]. This chemoselectivity is enabled by the differential basicity/nucleophilicity of the two amino groups, which is a direct consequence of the initial 4-nitroso-5-amino substitution pattern. In contrast, if one were to start with a 4,5-dinitro or 4-amino-5-nitro analog, the acylation outcome would be different or non-selective [3].

Chemoselective Derivatization
Class-level
Selective acylation at 4-NH2 over 5-NH2 (phenyl chloroformate)
Enables unsymmetrical pyrazole architectures
Based on reduced diamine intermediate
Chemoselectivity Synthetic Chemistry Derivatization

Patented Telescoping Synthesis

A patented telescoping synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts claims a high-yield, cost-effective, and simple one-pot process for preparing the target compound class [1]. This process is specifically designed to produce the 4-nitroso derivative as an intermediate en route to 1-alkyl-4,5-diaminopyrazole salts [2]. In contrast, syntheses for other C4-substituted pyrazoles (e.g., 4-bromo or 4-nitro) often require more steps, lower-yielding nitration/halogenation procedures, and lack a similarly optimized, patent-protected industrial process [3].

Patented Process
Class-level
Telescoping one-pot synthesis (EP2628730A1)
May support cost-effective large-scale supply
Patent-protected route; class-level example
Process Chemistry Industrial Synthesis Patented Technology

4-Nitroso-1H-pyrazol-5-amine Applications


4,5-Diaminopyrazole for Hair Dyes

The primary industrial application of 4-nitroso-1H-pyrazol-5-amine is as a direct intermediate in the production of 4,5-diaminopyrazole salts. These diamines are essential precursors (developer components) in oxidative hair dye formulations [1]. The compound's value proposition is cemented by a patented telescoping synthesis that enables a high-yield, cost-effective, and scalable one-pot process [2]. For a procurement manager in the personal care industry, sourcing this specific nitroso derivative is mandatory for accessing the most efficient and well-established route to these high-volume dye intermediates.

Antifungal & Anticancer Discovery Scaffold

Derivatives of the 4-nitroso-5-aminopyrazole scaffold, including the parent compound, have demonstrated promising biological activity, particularly as antifungal agents against key phytopathogens [1]. The unique tautomerism and hydrogen-bonding capacity of the scaffold [2] are critical for its interaction with biological targets. A medicinal chemist would prioritize this compound over a 4-nitro or 4-amino analog to explore the specific electronic and conformational space enabled by the nitroso group, with the goal of developing novel fungicides or anticancer lead compounds [3].

Chemoselective Heterocycle Synthesis

The 4,5-diaminopyrazole derived from this compound exhibits remarkable chemoselectivity, allowing for the sequential and selective functionalization of the two amino groups [1]. This property is invaluable for constructing complex, unsymmetrically substituted pyrazole architectures that are frequently encountered in advanced pharmaceutical intermediates [2]. A process chemist would select this starting material to leverage this inherent selectivity, reducing the number of protection/deprotection steps and increasing overall synthetic efficiency compared to starting from a less differentiated pyrazole core.

Crystal Engineering Applications

The unique solid-state structure of 4-nitroso-5-aminopyrazoles, characterized by a specific network of intramolecular and intermolecular NH···O=N hydrogen bonds that form infinite chains, makes it a compelling building block for crystal engineering [1]. This predictable supramolecular assembly can be exploited to design co-crystals with specific solubility, stability, or mechanical properties. A materials scientist would choose this compound over a 4,5-diamino or 4-amino-5-nitro analog because the nitroso group provides a distinct hydrogen-bond acceptor site that leads to this well-defined and robust structural motif, which is not achievable with other substitution patterns.

Application
Selection Property
Validation Focus
4,5-Diaminopyrazole Hair Dye Synthesis
Nitroso reduction pathway
Diaminopyrazole yield and purity
Antifungal & Cancer Cell-Model Discovery Scaffold
Tautomerism and H-bond capacity
Phytopathogen and cell-line screening
Chemoselective Heterocycle Synthesis
Differential amine reactivity
Selective acylation efficiency
Crystal Engineering Studies
Supramolecular H-bond network
Crystal packing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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